3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Catalog No.
S1902422
CAS No.
946670-72-0
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

CAS Number

946670-72-0

Product Name

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)benzaldehyde

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

QNQKDTJQKHRCEJ-UHFFFAOYSA-N

SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is an aromatic aldehyde characterized by its unique structure, which includes two methoxy groups and a propoxy group attached to a benzene ring. Its molecular formula is C12H16O4C_{12}H_{16}O_{4}, and it has a molecular weight of approximately 224.25 g/mol. The compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry due to its functional groups that enhance reactivity and biological activity .

There is no current information available on the mechanism of action of this specific compound.

  • It may exhibit mild irritation to skin and eyes due to the presence of the aldehyde group.
  • The aromatic ring system may pose concerns for long-term exposure.

The chemical reactivity of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde can be attributed to its aldehyde functional group, which is susceptible to nucleophilic attack. Key reactions include:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines or alcohols, forming imines or hemiacetals, respectively.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions, particularly with enolates, leading to the formation of more complex structures.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde can be achieved through several methods:

  • Methoxylation of Benzaldehyde: Starting from benzaldehyde, methoxylation can be performed using methyl iodide in the presence of a base to introduce the methoxy groups.
  • Alkylation: The introduction of the propoxy group can be accomplished via alkylation reactions, typically using an alkyl halide and a suitable nucleophile.
  • One-Pot Synthesis: A more efficient method may involve a one-pot synthesis where all components are reacted together in a controlled environment to yield the desired product directly.

These methods highlight the compound's synthetic flexibility, allowing for modifications that may enhance its properties .

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde finds applications in:

  • Organic Synthesis: As an intermediate in the production of various pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumes and flavorings.
  • Research: Utilized in studies exploring structure-activity relationships in medicinal chemistry.

The compound's unique structure allows for diverse applications across multiple industries .

Interaction studies involving 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde focus on its binding affinities with biological targets. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully, particularly regarding how they may influence pharmacological effects or toxicity profiles .

Several compounds share structural similarities with 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-MethoxybenzaldehydeC8H8O3C_{8}H_{8}O_{3}Contains only one methoxy group
3-MethoxymethylbenzaldehydeC10H12O3C_{10}H_{12}O_{3}Features a methylene bridge instead of propoxy
4-Hydroxy-3-methoxybenzaldehydeC9H10O4C_{9}H_{10}O_{4}Contains a hydroxyl group instead of propoxy

Uniqueness

The uniqueness of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde lies in its dual methoxy substitution along with the propoxy chain, which enhances its solubility and reactivity compared to simpler derivatives. This structural complexity may contribute to its distinct biological activities and applications in synthesis .

Systematic IUPAC Nomenclature and Synonyms

The compound 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde represents a substituted aromatic aldehyde with a systematic IUPAC nomenclature that precisely defines its molecular structure and substitution pattern. The primary IUPAC name, 3-methoxy-4-(3-methoxypropoxy)benzaldehyde, indicates the presence of a benzaldehyde core structure with two distinct substituents [1] [2] [3].

The systematic nomenclature follows established IUPAC conventions for naming substituted benzaldehydes, where the aldehyde functional group serves as the principal functional group, and substituents are numbered according to their positions relative to the formyl carbon [1] [2]. The compound exhibits a meta-para substitution pattern on the benzene ring, with the methoxy group occupying the 3-position and the 3-methoxypropoxy group at the 4-position relative to the aldehyde substituent [1] [4].

Comprehensive Synonyms and Identifiers:

Synonym TypeDesignation
Primary IUPAC Name3-methoxy-4-(3-methoxypropoxy)benzaldehyde
Alternative IUPAC Name4-(3-Methoxypropoxy)-3-methoxybenzaldehyde
Chemical NameBenzaldehyde, 3-methoxy-4-(3-methoxypropoxy)-
CAS Registry Number946670-72-0
PubChem CID17606905
DSSTox Substance IDDTXSID90589798
MDL NumberMFCD12798475
InChI KeyQNQKDTJQKHRCEJ-UHFFFAOYSA-N

The compound is also known by several depositor-supplied synonyms, including the alternative positional designation 4-(3-Methoxypropoxy)-3-methoxybenzaldehyde [1] [4]. The systematic name emphasizes the structural hierarchy, with the benzaldehyde serving as the parent structure and the methoxy and methoxypropoxy groups as substituents [5] [3].

Molecular Formula and Weight Analysis

The molecular formula of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is C₁₂H₁₆O₄, with a molecular weight of 224.25 grams per mole [1] [5] [2]. This composition reflects a complex aromatic aldehyde containing twelve carbon atoms, sixteen hydrogen atoms, and four oxygen atoms distributed across multiple functional groups.

Detailed Molecular Composition Analysis:

ComponentCountStructural DistributionNotes
Carbon atoms12Benzene ring (6C) + aldehyde (1C) + methoxy (1C) + propoxy chain (3C) + methoxy (1C)Complete carbon framework
Hydrogen atoms16Aromatic (4H) + aldehyde (1H) + methoxy groups (6H) + propoxy chain (5H)Total hydrogen count
Oxygen atoms4Aldehyde (1O) + methoxy groups (2O) + ether linkage (1O)Four distinct oxygen environments
Molecular Weight224.25 g/molComputed from atomic weightsMonoisotopic mass

The degree of unsaturation for this compound is five, derived from the aromatic benzene ring contributing four degrees of unsaturation and the aldehyde carbonyl group contributing one additional degree [1] [6]. This unsaturation pattern is consistent with the presence of the aromatic system and the carbonyl functionality, confirming the structural assignment [7] [8].

The molecular weight analysis reveals that the compound represents a medium-sized organic molecule with significant structural complexity due to the presence of multiple functional groups [5] [9]. The propoxy chain contributes substantially to the molecular weight while providing conformational flexibility to the overall structure [9] [10].

Physical Property Data:

PropertyValueMethod/Source
Molecular Weight224.25 g/molComputed by PubChem
Density1.093 g/cm³Experimental/calculated
Boiling Point341.9°C at 760 mmHgPredicted
Flash Point150.2°CCalculated
Refractive Index1.516Predicted
Vapor Pressure7.8×10⁻⁵ mmHg at 25°CCalculated

Isomeric Considerations and Stereochemical Features

The stereochemical analysis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde reveals several important structural features that influence its chemical behavior and physical properties. The compound exhibits no chiral centers, making it achiral with no optical isomers possible [1] [10]. The absence of asymmetric carbon atoms eliminates the possibility of enantiomeric forms, resulting in a single stereochemical entity [10] [11].

Conformational Analysis:

The compound demonstrates significant conformational flexibility due to the presence of seven rotatable bonds, primarily involving the methoxypropoxy side chain [1] [6]. The conformational behavior is governed by rotation about single bonds, particularly the C-O bonds connecting the propoxy chain to the aromatic ring and the internal C-C bonds within the propoxy segment [10] [11].

Research on similar substituted benzaldehydes indicates that the aldehyde group typically maintains coplanarity with the benzene ring to preserve aromatic conjugation [11] [12]. The methoxy groups can adopt various orientations relative to the ring plane, influenced by electronic and steric factors [11] [12]. In meta-substituted benzaldehydes, conformational studies have shown that substituents exhibit preferences for specific orientations that minimize steric interactions while maximizing favorable electronic effects [12].

Constitutional Isomers:

Several constitutional isomers exist with the same molecular formula but different connectivity patterns:

IsomerStructureCAS NumberSubstitution Pattern
Target Compound3-Methoxy-4-(3-methoxypropoxy)benzaldehyde946670-72-03-methoxy, 4-propoxy
Positional Isomer 14-Methoxy-3-(3-methoxypropoxy)benzaldehyde172900-75-34-methoxy, 3-propoxy
Positional Isomer 23-Methoxy-5-(3-methoxypropoxy)benzaldehyde897950-01-53-methoxy, 5-propoxy

The different substitution patterns result in distinct electronic and steric environments around the benzene ring, potentially affecting reactivity and physical properties [13] [14] [15]. The meta-para arrangement in the target compound provides a specific electronic distribution that influences the electron density at various positions on the aromatic ring [7] [8].

Stereochemical Features Summary:

Feature TypeAnalysisStructural Impact
Chiral CentersNone presentCompound is achiral
Conformational IsomersMultiple due to bond rotationsConformational equilibria
Rotational BarriersLow for single bondsRoom temperature interconversion
Intramolecular InteractionsPossible weak CH···O contactsMay stabilize conformations

The conformational flexibility of the propoxy chain allows the molecule to adopt multiple low-energy conformations in solution [16] [17]. This flexibility may influence the compound's binding properties and chemical reactivity patterns, particularly in reactions involving the aldehyde functional group or substitution reactions on the aromatic ring [16] [18] [17].

The industrial synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde primarily employs nucleophilic alkylation methodologies that can be scaled effectively for commercial production. The most prominent industrial pathway involves the reaction of 4-hydroxybenzaldehyde with 3-methoxypropyl halides under basic conditions .

Primary Industrial Route: Potassium Carbonate-Catalyzed Alkylation

The preferred industrial method utilizes potassium carbonate and potassium iodide in acetone as the reaction system. This approach achieves yields of 82% with reaction times of approximately 20 hours at room temperature . The process leverages the phenolic oxygen's nucleophilicity under basic conditions to form the desired ether linkage through an SN2 mechanism.

Key Industrial Parameters:

  • Solvent System: Acetone or dimethylformamide enhances solubility of ionic intermediates
  • Base: Potassium carbonate provides mild alkalinity, minimizing aldehyde oxidation
  • Catalyst: Potassium iodide facilitates halide exchange via the Finkelstein mechanism
  • Temperature: Room temperature operation reduces energy costs
  • Yield Range: 70-85% typical for industrial operations

Vapor-Phase Catalytic Oxidation

Industrial-scale production also employs vapor-phase catalytic oxidation of p-methoxytoluene derivatives using molecular oxygen or air. This method utilizes catalysts based on iron, cobalt, manganese, molybdenum, and nickel at temperatures ranging from 350-450°C [2]. The process achieves selectivities of 40-50% for benzaldehyde products with reaction times of 0.5-1.5 hours [3].

Industrial Advantages:

  • Raw Material Efficiency: Uses readily available p-methoxytoluene and air
  • No Organic Solvents: Environmentally friendly process
  • Heat Integration: Reaction heat can be recovered as steam [2]
  • Continuous Operation: Suitable for large-scale continuous production

Phase-Transfer Catalysis Route

An alternative industrial pathway employs phase-transfer catalysis using tetrabutylammonium chloride or trioctylmethylammonium chloride as catalysts [4]. This three-step process achieves overall conversions of 95% with high selectivity to benzaldehyde products through esterification, hydrolysis, and oxidation steps [4].

Process Characteristics:

  • Overall Yield: 95% conversion with 96% selectivity
  • Reaction Time: 4-6 hours total for complete conversion
  • Temperature Range: 70-130°C depending on reaction step
  • Commercial Viability: Suitable for large-scale production with proper optimization [4]

Laboratory-Scale Synthetic Protocols

Laboratory synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde employs several refined methodologies that prioritize yield and purity over cost considerations.

Sodium Hydride-Mediated Alkylation

The laboratory-scale synthesis frequently utilizes sodium hydride in dimethylformamide as a more reactive system. This approach achieves yields of 75% with shorter reaction times of 12 hours . The increased basicity of sodium hydride enables more efficient deprotonation of the phenolic hydroxyl group.

Laboratory Protocol Parameters:

  • Base: Sodium hydride provides strong alkalinity for complete deprotonation
  • Solvent: Dimethylformamide stabilizes ionic intermediates
  • Temperature: Room temperature to 50°C
  • Atmosphere: Inert nitrogen atmosphere prevents oxidation [5]

Advanced Purification Protocols

Laboratory synthesis incorporates sophisticated purification techniques to achieve high purity products:

Column Chromatography: Silica gel columns with dichloromethane mobile phase achieve purities exceeding 95% with yield recoveries of 70-85% [6]. The separation relies on differential adsorption of the benzaldehyde derivative and impurities.

Crystallization Methods: Controlled crystallization from appropriate solvents yields products with 85-95% purity and 60-80% recovery [6]. This technique is particularly effective for removing trace organic impurities.

Microwave-Assisted Synthesis

Recent laboratory developments include microwave-assisted synthesis protocols that reduce reaction times significantly while maintaining high yields. These methods achieve complete conversion in 30-60 minutes compared to conventional heating methods requiring 12-20 hours [7].

Catalytic Mechanisms in Etherification Reactions

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde involves several distinct catalytic mechanisms depending on the chosen synthetic pathway.

SN2 Nucleophilic Substitution Mechanism

The primary etherification mechanism proceeds through SN2 nucleophilic substitution when using alkyl halides as alkylating agents . The reaction involves:

  • Deprotonation: Base abstracts the phenolic proton forming phenoxide anion
  • Nucleophilic Attack: Phenoxide attacks the electrophilic carbon of 3-methoxypropyl halide
  • Ether Bond Formation: Displacement of halide forms the target ether linkage

Mechanistic Insights:

  • Steric Effects: The methoxypropyl chain necessitates prolonged reaction times due to steric hindrance
  • Solvent Effects: Polar aprotic solvents stabilize the transition state
  • Side Reactions: Over-alkylation and aldehyde dimerization are mitigated by stoichiometric control

Lewis Acid Catalysis

Iron nitrate catalysis represents an alternative mechanism involving Lewis acid activation [8]. The iron(III) center coordinates to the aldehyde oxygen, increasing electrophilicity and facilitating subsequent reactions. This mechanism achieves selectivities of 70-75% with high turnover numbers approaching 900 [8].

Catalytic Cycle:

  • Substrate Coordination: Benzaldehyde coordinates to Fe³⁺ center
  • Activation: Lewis acid coordination enhances electrophilicity
  • Nucleophilic Addition: Alcohol nucleophile attacks activated carbonyl
  • Product Release: Ether product dissociates, regenerating catalyst

Reductive Etherification Mechanisms

Zirconium and hafnium complexes catalyze reductive etherification reactions that convert hydroxybenzaldehydes directly to their corresponding ethers [9]. This mechanism achieves selectivities ranging from 68-91% depending on the specific catalyst used.

Reaction Pathway:

  • Temperature Requirements: 120-150°C for efficient conversion
  • Selectivity Factors: Zirconium complexes show higher activity than hafnium analogs
  • Substrate Scope: Effective for both 2-hydroxy and 4-hydroxybenzaldehyde derivatives [9]

Heterogeneous Catalysis

Nickel-containing mesoporous catalysts facilitate benzoin condensation reactions with exceptional selectivity of 99.2% [10]. The heterogeneous nature enables easy catalyst recovery and recycling.

Catalyst Characteristics:

  • Support Material: Hydrotalcite structure with controlled Ni²⁺/Al³⁺/Ce³⁺ ratios
  • Reaction Conditions: 70-90°C optimal temperature range
  • Reusability: Multiple cycles without significant activity loss [10]

Purification Techniques and Yield Optimization

Effective purification and yield optimization strategies are crucial for obtaining high-quality 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde suitable for pharmaceutical and industrial applications.

Advanced Chromatographic Separations

High-Performance Liquid Chromatography using reversed-phase columns achieves baseline separation of benzaldehyde derivatives based on the number of functional end groups [11]. The separation exploits hydrophobic interactions between benzaldehyde end-groups and column packing materials.

Chromatographic Parameters:

  • Stationary Phase: C18 mixed with 5-fluorophenyl bonded silica gel
  • Mobile Phase: Dipotassium hydrogen phosphate-methanol-organic alkali system
  • Resolution: Complete separation of structural isomers [12]
  • Purity: >99% achievable with optimized conditions

Industrial Purification Methods

Sodium Carbonate Washing represents the most cost-effective industrial purification method [13]. This technique removes acidic impurities including benzoic acid derivatives that commonly form during synthesis.

Washing Protocol:

  • Solution Concentration: 10% weight/volume sodium carbonate
  • Contact Time: 5-10 minutes per wash cycle
  • Separation: Simple phase separation in separatory funnels
  • Yield Recovery: 90-95% typical recovery rates [13]

Vacuum Distillation provides industrial-scale purification with 85-90% yield recovery and 90-95% purity [14]. The reduced pressure minimizes thermal decomposition of the aldehyde functionality.

Distillation Parameters:

  • Pressure Range: 2-35 kPa optimal for benzaldehyde derivatives
  • Temperature: 150-200°C under reduced pressure
  • Purity Enhancement: Removes high and low boiling impurities effectively [14]

Yield Optimization Strategies

Design of Experiments methodologies enable systematic optimization of reaction parameters [15]. Statistical analysis of catalyst loading, temperature, and reaction time identifies optimal conditions for maximum yield.

Optimization Results:

  • Optimal Conditions: 0.16 g catalyst, 94°C, 4.2 hours reaction time
  • Maximum Yield: 98.4% benzaldehyde yield achieved
  • Desirability Function: 0.98 indicating near-optimal conditions [15]

Response Surface Methodology combined with artificial neural networks provides predictive models for yield optimization [16]. These approaches achieve coefficient of determination values exceeding 0.99 for accurate yield prediction.

Green Chemistry Approaches

Environmentally sustainable purification methods minimize waste generation and solvent consumption. Green chemistry metrics show E-factors of 1.57 and mass intensity values of 2.57, indicating highly efficient processes [16].

Sustainable Techniques:

  • Solvent Recovery: Recycling of organic solvents reduces waste
  • Catalyst Recycling: Heterogeneous catalysts enable multiple use cycles
  • Water-Based Processing: Aqueous workup procedures minimize organic waste generation [16]

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3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Dates

Last modified: 08-16-2023

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